molecular formula C8H18ClNO2 B2983214 [4-Amino-1-(hydroxymethyl)cyclohexyl]methanol;hydrochloride CAS No. 2408968-41-0

[4-Amino-1-(hydroxymethyl)cyclohexyl]methanol;hydrochloride

Cat. No.: B2983214
CAS No.: 2408968-41-0
M. Wt: 195.69
InChI Key: YXCVXMOIRCVQAU-UHFFFAOYSA-N
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Description

[4-Amino-1-(hydroxymethyl)cyclohexyl]methanol;hydrochloride: is a chemical compound with significant importance in scientific research. It is known for its versatility and various applications, ranging from drug synthesis to biomedical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-Amino-1-(hydroxymethyl)cyclohexyl]methanol;hydrochloride typically involves the reaction of cyclohexanone with formaldehyde and ammonia, followed by reduction and subsequent hydrochloride salt formation. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product yield.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher efficiency and yield. This includes the use of continuous flow reactors and advanced purification techniques to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into various alcohol derivatives.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the cyclohexyl ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens and nucleophiles under controlled conditions are employed.

Major Products Formed:

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Production of various alcohols.

    Substitution: Introduction of functional groups like halides, amines, or hydroxyl groups.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, it serves as a building block for the synthesis of bioactive molecules and probes for studying biological pathways.

Medicine: The compound is investigated for its potential therapeutic applications, including its role in drug development and as a precursor for active pharmaceutical ingredients.

Industry: In the industrial sector, it is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [4-Amino-1-(hydroxymethyl)cyclohexyl]methanol;hydrochloride involves its interaction with specific molecular targets and pathways. It can modulate enzymatic activities and receptor functions, leading to various biological effects. The compound’s hydroxymethyl and amino groups play crucial roles in its binding affinity and activity .

Comparison with Similar Compounds

  • [4-Amino-1-(hydroxymethyl)cyclohexyl]methanol
  • Cyclohexylmethanol derivatives
  • Aminocyclohexane derivatives

Uniqueness: The presence of both hydroxymethyl and amino groups in [4-Amino-1-(hydroxymethyl)cyclohexyl]methanol;hydrochloride makes it unique compared to other similar compounds. This dual functionality allows for diverse chemical reactions and applications, enhancing its versatility in research and industry.

Properties

IUPAC Name

[4-amino-1-(hydroxymethyl)cyclohexyl]methanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2.ClH/c9-7-1-3-8(5-10,6-11)4-2-7;/h7,10-11H,1-6,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXCVXMOIRCVQAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)(CO)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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